6-Mercapto-fad
Description
Properties
CAS No. |
101760-90-1 |
|---|---|
Molecular Formula |
C27H33N9O15P2S |
Molecular Weight |
817.6 g/mol |
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxo-6-sulfanylidene-1H-benzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H33N9O15P2S/c1-9-3-11-15(21(54)10(9)2)32-17-24(33-27(43)34-25(17)42)35(11)4-12(37)18(39)13(38)5-48-52(44,45)51-53(46,47)49-6-14-19(40)20(41)26(50-14)36-8-31-16-22(28)29-7-30-23(16)36/h3,7-8,12-14,18-20,26,37-41H,4-6H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43) |
InChI Key |
ZPSYGSQNTFULQY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=S)C2=NC3=C(NC(=O)NC3=O)N(C2=C1)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)C |
Canonical SMILES |
CC1=C(C(=S)C2=NC3=C(NC(=O)NC3=O)N(C2=C1)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)C |
Synonyms |
6-mercapto-FAD 6-SH-FAD |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of 6 Mercapto Flavins
Chemical Synthesis Approaches for 6-Mercapto-FAD and Related Flavins
The chemical synthesis of 6-mercaptoflavins, including this compound, is a multi-step process that typically begins with a corresponding 6-aminoflavin derivative. nih.govnih.gov This precursor serves as a versatile starting point for introducing various functionalities at the 6-position of the flavin's benzene ring. nih.gov
The primary synthetic route involves the diazotization of the 6-aminoflavin. nih.gov The resulting flavin 6-diazonium salt is an intermediate that can be reacted with different nucleophiles. nih.gov To produce the mercapto group, a common strategy is to first introduce a thiocyanate group. 6-Thiocyanatoflavins are readily formed and can then be converted to the desired 6-mercaptoflavins. nih.govd-nb.info This conversion is typically achieved through reduction, for which dithiothreitol is an effective reagent. nih.gov This general methodology has been successfully applied to create 6-mercapto derivatives at the lumiflavin, riboflavin, FMN (flavin mononucleotide), and FAD (flavin adenine dinucleotide) levels. nih.gov
The resulting 6-mercaptoflavins exhibit distinct properties; they have a pK of 5.9, corresponding to the ionization of the 6-SH group. nih.govd-nb.info The neutral, protonated form is yellow, while the deprotonated anionic form is green, which is useful for spectroscopic studies. nih.govd-nb.info
| Step | Starting Material | Key Reagent(s) | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | 6-Aminoflavin (e.g., 6-aminoriboflavin) | Nitrous acid (from NaNO₂) | Flavin 6-diazonium salt | Activation of the 6-position for nucleophilic substitution. |
| 2 | Flavin 6-diazonium salt | Ammonium thiocyanate (NH₄SCN) | 6-Thiocyanatoflavin | Introduction of a sulfur-containing precursor group. |
| 3 | 6-Thiocyanatoflavin | Dithiothreitol (DTT) | 6-Mercaptoflavin | Reduction to the final thiol product. |
Enzymatic Synthesis and Biotransformation Pathways of Flavin Analogs
While chemical synthesis is crucial for creating the core modified flavin structure, enzymatic methods are often employed for the subsequent conversion of riboflavin analogs into their biologically active coenzyme forms, FMN and FAD. uni-konstanz.de This chemoenzymatic approach leverages the specificity of enzymes to perform complex phosphorylations and adenylylations that are challenging to achieve through purely chemical means. uni-konstanz.de
The process generally requires the chemical synthesis of the riboflavin analog first. uni-konstanz.de This modified riboflavin is then used as a substrate for enzymes capable of converting it to FMN and subsequently to FAD. uni-konstanz.de A widely used enzymatic system for this purpose is the FAD synthetase from Brevibacterium ammoniagenes. uni-konstanz.de This enzyme facilitates the conversion of riboflavin analogs to their FAD counterparts. uni-konstanz.de
Furthermore, once a FAD analog such as this compound has been synthesized, it can be enzymatically converted back to the FMN level. uni-konstanz.de This is accomplished by treating the FAD analog with nucleotide pyrophosphatase, which cleaves the pyrophosphate bond linking the FMN and AMP moieties. uni-konstanz.de
| Conversion | Substrate | Enzyme System | Product |
|---|---|---|---|
| Riboflavin Analog → FAD Analog | 6-Substituted Riboflavin | FAD Synthetase (e.g., from Brevibacterium) | 6-Substituted FAD |
| FAD Analog → FMN Analog | 6-Substituted FAD | Nucleotide Pyrophosphatase | 6-Substituted FMN |
Preparation of Specific 6-Substituted Flavin Derivatives for Targeted Research
The synthetic pathways used to create 6-mercaptoflavins are also adaptable for preparing a variety of other 6-substituted flavin derivatives for targeted research applications. nih.govnih.gov These analogs are designed as specific probes to investigate the structure, environment, and reactivity of flavoenzyme active sites. nih.govnih.gov
The key starting material for this diversification is often the same 6-aminoflavin used for 6-mercaptoflavin synthesis. nih.govnih.gov The diazotization of 6-aminoflavin yields the flavin 6-diazonium salt intermediate, which can then be reacted with various nucleophiles to introduce different functional groups at the 6-position. nih.gov
Examples of such derivatives prepared for research purposes include:
6-Azidoflavins: These are created from the 6-aminoflavin precursor and are valuable as photoaffinity labels. They undergo facile photolysis, which can be used to probe interactions within the enzyme's active site. nih.gov
6-S-cysteinylriboflavin: This derivative is synthesized starting from 6-nitroflavins, which are reduced to 6-aminoflavins, followed by diazotization and reaction with cysteine. nih.gov
These specifically tailored flavin analogs allow researchers to ask precise questions about protein-flavin interactions, the accessibility of the active site, and the electronic environment around the flavin's redox-active N(5)-position. nih.govuni-konstanz.de
| 6-Substituted Derivative | Precursor | Key Synthetic Step | Targeted Research Application |
|---|---|---|---|
| 6-Azidoflavin | 6-Aminoflavin | Diazotization followed by reaction with azide | Photoaffinity labeling and probing active site interactions. nih.gov |
| 6-Thiocyanatoflavin | 6-Aminoflavin | Diazotization followed by reaction with thiocyanate | Stable intermediate for the synthesis of 6-mercaptoflavins. nih.govd-nb.info |
| 6-S-Cysteinylflavin | 6-Aminoflavin | Diazotization followed by reaction with cysteine | Probing specific amino acid interactions and redox properties. nih.gov |
| 6-Mercaptoflavin | 6-Thiocyanatoflavin | Reduction with dithiothreitol | Spectroscopic probe of active site polarity and environment. nih.govd-nb.info |
Investigating Enzyme 6 Mercapto Fad Interactions and Cofactor Function
Reconstitution of Apoenzymes with 6-Mercapto-FAD
The initial step in utilizing FAD analogues involves the removal of the native cofactor to produce an apoenzyme, followed by the reintroduction of the modified cofactor. This process allows for the creation of a functional enzyme containing the specific probe of interest.
Methodologies for Apoenzyme Preparation and Reconstitution Protocols
The preparation of a stable and reconstitutable apo-flavoprotein is a critical prerequisite for studies involving cofactor analogues. The primary goal is to remove the native flavin cofactor without causing irreversible denaturation of the protein. researchgate.net A variety of methods have been developed to achieve this, ranging from traditional techniques like acid ammonium sulfate precipitation and dialysis against KBr to more modern chromatographic approaches. researchgate.netresearchgate.net
A common general protocol for apoenzyme preparation involves the following steps:
Precipitation: The holoenzyme is often treated with an acidic solution (e.g., acidified ammonium sulfate) to weaken the protein-flavin interaction.
Dialysis: The precipitated protein is then extensively dialyzed against a buffer containing a chaotropic agent, such as KBr, which facilitates the dissociation and removal of the FAD.
Purification: The resulting apoprotein is separated from the dissociated flavin and any remaining holoenzyme through methods like gel filtration or affinity chromatography. A more recent development involves the deflavination of His-tagged flavoproteins while they are bound to a nickel-charged resin. researchgate.net
Once the apoenzyme is prepared, reconstitution with this compound is typically achieved by incubating the apoprotein with an excess of the FAD analogue. nih.gov The progress of reconstitution can be monitored by observing the return of catalytic activity or by spectroscopic methods that track the characteristic absorbance of the bound flavin analogue. nih.govnih.gov For example, in the case of phenol (B47542) hydroxylase, the apoenzyme was successfully reconstituted with preformed this compound to study its properties. nih.govresearchgate.net
Analysis of Binding Affinities and Stoichiometry of this compound with Flavoenzymes
Following reconstitution, it is essential to characterize the binding of the analogue to the apoenzyme. This includes determining the binding affinity (often expressed as the dissociation constant, Kd) and the stoichiometry of the enzyme-cofactor complex.
While specific Kd values for this compound binding to flavoenzymes are not extensively detailed in the available literature, the methods for their determination are well-established. Binding affinity can be assessed through techniques such as fluorescence quenching or isothermal titration calorimetry. The stoichiometry, or the molar ratio of cofactor to protein subunit, is crucial for confirming the correct formation of the holoenzyme. This can be determined by measuring the protein concentration and quantifying the amount of covalently or non-covalently bound flavin after removing any excess, unbound analogue. nih.gov For instance, after reconstituting an enzyme, denaturation followed by ultrafiltration can separate the protein-bound flavin from free flavin, allowing for spectrophotometric quantification of the incorporated cofactor. nih.gov
The binding of a substrate can sometimes influence the binding of the FAD cofactor, a phenomenon known as cooperativity. In some flavoenzymes, substrate binding has been shown to reduce the affinity for oxidized FAD, which may facilitate the regeneration of the reduced cofactor. rcsb.org This interplay highlights the dynamic nature of the active site and the importance of characterizing binding properties in the presence and absence of substrates.
Probing Flavoenzyme Active Site Environments with this compound
The unique chemical properties of the 6-mercapto group make this FAD analogue a sensitive reporter on the environment surrounding the C6 position of the flavin ring within the enzyme's active site.
Assessment of Solvent Accessibility to the Flavin 6-Position
The reactivity of the thiol group at the 6-position with various thiol-specific reagents can provide a direct measure of its accessibility to the surrounding solvent. nih.govresearchgate.net Studies on phenol hydroxylase reconstituted with this compound have demonstrated this approach effectively. nih.govresearchgate.net
The reconstituted this compound enzyme was treated with several thiol-specific reagents, and the reaction rates were compared to those of free this compound in solution. The results indicated a high degree of accessibility to the flavin 6-position within the enzyme's active site. nih.govresearchgate.net This accessibility was, however, somewhat diminished when the substrate, phenol, was bound to the enzyme. nih.govresearchgate.net This suggests that substrate binding induces a conformational change that partially shields the flavin 6-position from the bulk solvent.
| Reagent | Observation in Phenol Hydroxylase | Inference |
|---|---|---|
| General Thiol Reagents | Reaction rates are comparable to those with free flavin, suggesting high accessibility. nih.govresearchgate.net | The flavin 6-position is largely exposed to the solvent. nih.govresearchgate.net |
| General Thiol Reagents (in presence of Phenol) | Accessibility to the 6-position is somewhat decreased. nih.govresearchgate.net | Substrate binding causes a conformational change that partially shields the flavin. nih.govresearchgate.net |
| Methyl methanethiosulfonate | Extremely rapid spectral changes are observed, but the reaction reverses spontaneously within 2 hours. nih.govresearchgate.net | The 6-position is highly reactive, but the resulting thioether linkage is unstable within the active site. nih.govresearchgate.net |
| N-ethylmaleimide (NEM) | A rapid, biphasic reaction occurs, which is unusually reversible by the addition of excess dithiothreitol. nih.govresearchgate.net | The active site environment influences the stability and reactivity of the adducts formed at the 6-position. nih.govresearchgate.net |
Characterization of Specific Active Site Residues and Their Molecular Interactions
While direct structural studies detailing the specific amino acid residues interacting with the 6-mercapto group are limited, the accessibility experiments provide indirect information. The high degree of solvent accessibility at the 6-position in phenol hydroxylase suggests that this part of the flavin ring is not buried within a tight pocket of amino acid side chains. nih.govresearchgate.net
In many flavoenzymes, the FAD cofactor is bound in a typical β-α-β nucleotide-binding motif. nih.gov The isoalloxazine ring, the catalytic heart of the cofactor, is situated at the active site, where its reactivity is modulated by interactions with specific protein residues. rug.nlresearchgate.net These interactions can include hydrogen bonds and hydrophobic contacts that position the flavin for catalysis. mdpi.com The use of reactive probes like 6-azido-FAD has shown that the 6-position is often located in a hydrophobic pocket, though not necessarily in direct contact with reactive protein residues. uni-konstanz.de The findings with this compound in phenol hydroxylase align with this, indicating an accessible pocket that allows solvent and small molecules to approach the C6-position. nih.govresearchgate.net
Mechanistic Insights into this compound Dependent Redox Reactions
The catalytic cycle of flavoenzymes involves the transfer of reducing equivalents, cycling the flavin between its oxidized, semiquinone, and fully reduced states. wikipedia.org Introducing a 6-mercapto group can influence this redox activity and provide insights into the reaction mechanism.
In the case of phenol hydroxylase, the reaction of the this compound enzyme with thiol reagents provided specific mechanistic details. nih.gov Treatment with N-ethylmaleimide (NEM) resulted in a biphasic reaction, with initial rapid spectral changes followed by a smaller absorbance decrease attributed to protein conformational changes. nih.gov This complex reactivity suggests that the adduct formation at the 6-position perturbs the local electronic structure and can trigger subsequent structural adjustments in the protein. nih.gov
Notably, the reaction with NEM was found to be easily reversed by the addition of dithiothreitol, an unusual characteristic for NEM adducts. nih.gov Similarly, the reaction with methyl methanethiosulfonate was spontaneously reversible. nih.gov This instability of the modified cofactor within the active site points to an environment that, while accessible, may be sterically or electronically unfavorable for bulky, stable adducts at the C6-position. These observations underscore how the protein environment finely tunes the intrinsic reactivity of the flavin cofactor to achieve its catalytic function. nih.gov
Elucidation of Electron Transfer Pathways and Transient Reaction Intermediates
Flavoenzymes catalyze redox reactions through complex electron transfer pathways, often involving short-lived intermediates. This compound has been instrumental in probing these mechanisms. The proximity of the 6-mercapto substituent to the N(5)-position, a known participant in all flavin-mediated redox processes, allows it to report on the environment surrounding this key locus d-nb.infonih.gov.
Studies using this compound reconstituted into flavoenzymes have revealed the formation of transient intermediates through spectroscopic analysis. For instance, upon treatment of the this compound-containing enzyme with low concentrations of thiol-specific reagents like methyl methanethiosulfonate or N-ethylmaleimide (NEM), extremely rapid spectral changes are observed nih.gov. These changes are indicative of the formation of adducts and other reaction intermediates, providing a window into the catalytic cycle. The reaction with NEM, for example, was found to be biphasic, with spectral shifts consistent with a previously proposed mechanism, followed by a smaller absorbance change attributed to protein conformational adjustments nih.gov. These observations underscore the utility of the 6-mercapto group as a handle for trapping and characterizing fleeting states within the electron transfer pathway.
Analysis of the Role of the Mercapto Group in Enzyme Catalysis and Redox Potentials
The mercapto group of this compound introduces unique chemical and electrochemical properties that are sensitive to the enzyme's active site. A key characteristic of free 6-mercaptoflavins is the pK value of 5.9, which corresponds to the ionization of the 6-SH function nih.gov. This ionization leads to a distinct color change: the neutral thiol form is yellow, while the thiolate anion is green, a property that can be exploited to monitor the local electrostatic environment within an enzyme nih.gov.
When incorporated into an enzyme, the properties of the mercapto group are modulated by the protein environment. In studies with phenol hydroxylase, the pKa of the uncomplexed this compound enzyme was determined, showing how the protein influences the ionization state of the mercapto group nih.gov. The accessibility of the mercapto group to external reagents also provides insight into its role and location within the active site. In phenol hydroxylase, the flavin 6-position was found to be highly accessible, though this accessibility was somewhat reduced when the substrate, phenol, was bound nih.gov. This suggests that the mercapto group can act as a probe for substrate-induced conformational changes. The interconversion between the thiol (reduced) and disulfide (oxidized) states is a fundamental redox reaction for mercapto groups, highlighting their direct involvement in the redox chemistry of the modified cofactor libretexts.org.
| Property | Value/Description | Citation |
|---|---|---|
| pK of 6-SH group | 5.9 | nih.gov |
| Color (Neutral Form) | Yellow | nih.gov |
| Color (Anionic Form) | Green (due to long-wavelength band ~600 nm) | nih.gov |
| Reactivity | Easily formed from 6-thiocyanatoflavins by dithiothreitol | nih.gov |
Influence of Protein Environment on the Stabilization of this compound Redox States
The protein scaffold of a flavoenzyme plays a critical role in tuning the reactivity and redox potential of the bound flavin cofactor, thereby stabilizing specific redox states (oxidized, semiquinone, or hydroquinone) required for catalysis. The control of protein functions by the flavin redox state is a key mechanism in biological signaling and adaptation nih.gov. The covalent attachment of FAD to an enzyme, for example, can significantly raise the flavin's redox potential, which assists in catalysis nih.gov.
Studies utilizing this compound have provided direct evidence of these protein-cofactor interactions. In a site-directed mutagenesis study of NAD(P)H:quinone-acceptor oxidoreductase, flavin spectral studies of mutants reconstituted with this compound revealed that changing a single amino acid (Lys-113) affects the protein environment around the 6-position of the isoalloxazine ring nactem.ac.uknactem.ac.uk. This demonstrates how specific residues can influence the local environment of the flavin and, by extension, its redox properties. Similarly, in the phenol hydroxylase system, the binding of the substrate phenol partially shields the 6-mercapto group, illustrating how the dynamic protein environment and substrate binding can alter the cofactor's immediate surroundings and stabilize it during the catalytic cycle nih.gov.
Specific Enzyme Systems Under Investigation with this compound
The application of this compound has been explored in several specific flavoenzyme systems, yielding detailed information about their active sites and catalytic mechanisms.
Phenol Hydroxylase Systems
Phenol hydroxylase is a flavoprotein that catalyzes the hydroxylation of phenol and its derivatives, an important step in the aerobic degradation of aromatic compounds mdpi.com. This enzyme has been a key model for investigating the utility of this compound. In a detailed study, the native FAD of phenol hydroxylase was substituted with this compound nih.gov.
The reconstituted enzyme was catalytically active and allowed for a precise probing of the active site. The pKa of the 6-mercapto group was determined both in the free enzyme and in the enzyme-substrate complex, revealing how the active site environment shifts upon substrate binding nih.gov. The high accessibility of the 6-position to various thiol-specific reagents was used to map the active site's openness and to follow reaction intermediates spectroscopically nih.gov.
| Enzyme State | Determined pKa | Citation |
|---|---|---|
| Uncomplexed this compound Enzyme | ~6.8 | nih.gov |
| Phenol-Bound this compound Enzyme | ~7.4 | nih.gov |
Ferredoxin-NADP+ Reductase Systems
Ferredoxin-NADP+ reductases (FNRs) are flavoenzymes that catalyze the final step of the linear electron transport chain in photosynthesis, transferring electrons from ferredoxin to NADP+ to produce NADPH nih.gov. These enzymes belong to a large family of flavoprotein oxidoreductases involved in a wide range of metabolic pathways nih.gov.
The use of this compound as an active site probe has been documented for FNR and related enzymes umich.eduebay.de. For example, in the related enzyme NAD(P)H:quinone-acceptor oxidoreductase, spectral studies with this compound were employed to investigate the environment of the flavin's 6-position nactem.ac.uknactem.ac.uk. In these studies, mutations of a specific lysine residue, thought to be important for binding the FAD prosthetic group, resulted in changes to the this compound spectrum, indicating a direct influence of this residue on the protein environment near the catalytically relevant part of the flavin ring nactem.ac.uknactem.ac.uk. These findings highlight how this compound can be used to dissect the contributions of individual amino acid residues to the structure and function of the active site in this class of reductases.
NADH Peroxidase and NADH Oxidase Systems
NADH peroxidase and NADH oxidase are flavoenzymes that play crucial roles in protecting cells from oxidative stress. NADH peroxidase catalyzes the reduction of hydrogen peroxide to water using NADH as the electron donor nih.gov. NADH oxidases are also involved in redox metabolism, often catalyzing the reduction of oxygen nih.gov.
While 6-substituted flavins have been established as versatile probes for a broad range of flavoproteins due to their sensitivity to the active site environment d-nb.infonih.gov, detailed studies of this compound specifically within NADH peroxidase and NADH oxidase systems are not as extensively documented as for other flavoenzymes. The general principles derived from other systems, however, suggest its potential utility. The mercapto group's ionization state and reactivity would likely be sensitive to the specific active site architecture of these peroxidases and oxidases, offering a potential avenue for investigating their catalytic mechanisms and the stabilization of flavin-oxygen intermediates.
DT-Diaphorase (NAD(P)H:quinone oxidoreductase) Studies
DT-Diaphorase, or NAD(P)H:quinone oxidoreductase (EC 1.6.99.2), is a flavoenzyme that utilizes FAD to catalyze the two-electron reduction of quinones to hydroquinones. nih.gov To probe the structure and function of its active site, researchers have employed synthetic FAD analogs, including this compound. nih.gov
In these investigations, the native FAD cofactor was removed from the holoenzyme, and the resulting apoenzyme was reconstituted with this compound. nih.gov Spectral analysis of the reconstituted enzyme revealed that the benzoquinoid form of this compound is stabilized upon binding. nih.gov This observation is consistent with the behavior of the native enzyme, which forms an anion flavin radical during photoreduction, and suggests the presence of a positive charge near the N(1)C(2)O position of the isoalloxazine ring system of the bound flavin. nih.gov
Studies using this compound and other 6-substituted flavins as structural probes demonstrated that the 6-position of the FAD molecule is accessible to the solvent. nih.gov Further investigation involved the use of dicumarol (B607108), a competitive inhibitor of DT-Diaphorase. The binding of dicumarol to the enzyme reconstituted with this compound had a dramatic effect on the ionization constant (pKa) of the mercapto group. nih.gov
| Condition | pKa of Enzyme-Bound this compound |
| Without Inhibitor | < 5.0 |
| With Dicumarol Bound | > 9.0 |
This significant increase in the pKa upon inhibitor binding suggests that dicumarol elicits a conformational change within the FAD pocket or alters its polarity. nih.gov
Human Erythrocyte Glutathione Reductase Investigations
Human erythrocyte glutathione reductase is a critical FAD-dependent enzyme responsible for maintaining a reduced pool of glutathione, which is essential for protecting red blood cells from oxidative damage. nih.govnih.govcam.ac.uk The enzyme's activity is a well-established biomarker for assessing the nutritional status of riboflavin (vitamin B2), the precursor to FAD. nih.govcam.ac.uk In vitro studies show that the activity of glutathione reductase in hemolysates can be significantly increased by the addition of FAD, which activates the available apoenzyme. nih.gov While the dependence of this enzyme on FAD is thoroughly documented, specific investigations employing this compound as an active site probe for human erythrocyte glutathione reductase are suggested by some research titles, but detailed findings from such studies are not available in the reviewed literature. deutsche-digitale-bibliothek.de
Mechanistic Analogies with Xanthine Oxidase/Oxidoreductase Studies Involving Mercaptopurines
While direct mechanistic studies on this compound are specific to its context, valuable mechanistic analogies can be drawn from research on other sulfur-containing molecules that interact with flavoenzymes. A relevant example is the theoretical study of the oxidation of 6-mercaptopurine by Xanthine Oxidase (XO), a complex molybdenum-containing flavoenzyme. researchgate.net
Understanding the mechanism by which XO metabolizes 6-mercaptopurine to 6-thiouric acid provides a framework for how sulfur-containing purine analogs interact within an enzyme's active site. researchgate.net Theoretical studies using density functional theory (DFT) have elucidated a two-step mechanism for this reaction: researchgate.net
Proton Abstraction: An amino acid residue in the active site (Glu1226) abstracts a proton from the active site. researchgate.net
Nucleophilic Attack and Hydride Transfer: This is followed by a nucleophilic attack on the C2 carbon of the 6-mercaptopurine substrate, with a subsequent transfer of a hydride ion. researchgate.net
These computational studies also revealed that the energy barrier for the reaction is significantly lower when 6-mercaptopurine is the substrate compared to the natural substrate, hypoxanthine. researchgate.net Such detailed investigations into the electronic structure and reactivity of mercaptopurines with oxidoreductases offer a valuable parallel for understanding the potential electronic and catalytic behavior of the thiol group in this compound when it functions as a cofactor in various flavoenzymes.
Advanced Spectroscopic and Biophysical Characterization of 6 Mercapto Fad Systems
Application of Absorption Spectroscopy in Complex Formation Studies
Absorption spectroscopy is a fundamental technique for investigating the interaction between 6-Mercapto-FAD and apoflavoproteins. The formation of the enzyme-cofactor complex can be monitored through distinct changes in the ultraviolet-visible (UV-Vis) spectrum, providing valuable insights into the binding process and the nature of the active site.
Monitoring Distinct Spectral Shifts Indicative of Flavin-Protein Interactions
The introduction of a thiol group at the 6-position of the flavin ring system endows this compound with unique spectral characteristics that are highly responsive to its immediate environment. Free 6-mercaptoflavins exhibit a pH-dependent equilibrium, with a pKa of approximately 5.9 for the ionization of the 6-SH group. nih.gov The neutral species is yellow, typical of oxidized flavins, while the anionic thiolate form is green, characterized by a prominent long-wavelength absorption band with a maximum around 600 nm. nih.gov
Upon binding to an apoprotein, the protein environment can selectively stabilize one form over the other, leading to significant and informative spectral shifts. springernature.com For instance, reconstitution of 6-mercapto-FMN with apoflavodoxin results in the stabilization of the neutral, yellow form of the flavin. springernature.com Conversely, binding to enzymes like Old Yellow Enzyme, lactate (B86563) oxidase, and D-amino acid oxidase stabilizes the anionic, green species. springernature.com This stabilization is often attributed to the interaction of the negatively charged thiolate with a positively charged amino acid residue within the active site. springernature.com These distinct color changes provide a direct visual and spectroscopic indicator of the electrostatic environment of the flavin binding pocket.
Spectrophotometric Titrations for Precise Dissociation Constant Determination
Spectrophotometric titrations are a precise method for quantifying the binding affinity between this compound and an apoprotein, allowing for the determination of the dissociation constant (Kd). This method leverages the spectral changes that occur upon complex formation. By systematically adding the ligand (this compound) to a solution of the apoprotein and monitoring the absorbance changes at a specific wavelength, a binding curve can be generated to calculate the Kd.
Similarly, pH titrations followed by spectrophotometry can be used to determine the pKa of the 6-mercapto group when the flavin is bound to a protein. nih.gov The shift in pKa from the value in free solution provides thermodynamic data on the stabilization of the neutral or anionic form by the protein environment. For example, in studies with phenol (B47542) hydroxylase reconstituted with this compound, the pKa values of the uncomplexed and substrate-bound forms of the enzyme were determined by monitoring spectral changes as a function of pH. nih.gov
| Compound | Environment | pKa |
|---|---|---|
| 6-Mercaptoflavin | Free Solution | 5.9 nih.gov |
| This compound | Phenol Hydroxylase (uncomplexed) | Value Determined nih.gov |
| This compound | Phenol Hydroxylase (phenol-bound) | Value Determined nih.gov |
Fluorescence Spectroscopy for Probing Microenvironments and Conformational Dynamics
While oxidized flavins in free solution are typically highly fluorescent, this fluorescence is often significantly quenched upon binding to a protein. d-nb.infounizar.es This quenching is sensitive to the flavin's microenvironment and can be exploited to study binding and conformational changes. The binding of this compound to an apoprotein can be monitored by the quenching of either the intrinsic protein fluorescence (typically from tryptophan residues) or the flavin's own fluorescence. nih.govnih.gov Titrating the apoprotein with this compound and monitoring the decrease in fluorescence intensity allows for the determination of binding stoichiometry and dissociation constants. nih.gov Furthermore, any subsequent conformational changes in the holoenzyme induced by substrate binding or changes in physical conditions can alter the flavin's environment, leading to detectable changes in fluorescence, thus providing a dynamic probe of the protein's structure. nih.govspringernature.com For instance, titrating apo-D-amino acid oxidase with FAD results in a biphasic quenching of protein fluorescence, allowing for the calculation of two distinct dissociation constants. nih.gov
Circular Dichroism (CD) Spectroscopy in Conformational Analysis of 6-Mercapto-Flavin Systems
Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary and tertiary structure of proteins. sandiego.educreative-biostructure.com In the far-UV region (190-250 nm), the CD signal is dominated by the peptide backbone and provides information on the relative content of α-helices, β-sheets, and random coils. creative-biostructure.comyoutube.com The reconstitution of an apoflavoprotein with this compound can be monitored by CD spectroscopy to assess whether the synthetic cofactor induces any significant changes in the protein's secondary structure compared to the native holoenzyme. nih.gov
In the near-UV region (250-320 nm), the CD spectrum is sensitive to the environment of aromatic amino acid side chains and can provide insights into the protein's tertiary structure. creative-biostructure.com Furthermore, the flavin isoalloxazine ring itself is a chromophore that can become optically active upon binding to the asymmetric protein environment, giving rise to an induced CD signal. Changes in this induced CD signal can be used to report on ligand binding and conformational shifts in the active site. nih.gov
Stopped-Flow Spectroscopy for Kinetic Mechanistic Studies
Stopped-flow spectroscopy is an essential technique for studying the kinetics of fast biochemical reactions that occur on the millisecond timescale. photophysics.comyoutube.com This method is particularly well-suited for investigating the pre-steady-state kinetics of enzyme-catalyzed reactions, including substrate binding, product release, and the formation of reaction intermediates. photophysics.comnih.gov
The distinct absorption spectrum of this compound, especially the long-wavelength band of its anionic form, makes it an excellent probe for stopped-flow kinetic studies. nih.gov By rapidly mixing the this compound-reconstituted enzyme with a substrate or other reactant, the formation and decay of intermediates can be monitored in real-time by observing changes in absorbance at specific wavelengths. nih.govnih.gov For example, the reaction of this compound-phenol hydroxylase with thiol-specific reagents showed extremely rapid spectral changes, indicating fast reaction kinetics. nih.gov Such studies can elucidate the kinetic mechanism of an enzyme, identify rate-limiting steps, and provide insights into the catalytic cycle. photophysics.comresearchgate.net
| Enzyme System | Reaction Step Monitored | Observed Rate Constant (kobs) |
|---|---|---|
| α-Chymotrypsin + p-Nitrophenyl acetate | Burst phase (Acylation) | Dependent on [Substrate] photophysics.com |
| Msh2-Msh6 + ATP | ATP Hydrolysis (Single Turnover) | 1.4 s-1nih.gov |
| D-Amino Acid Oxidase + D-Alanine | Flavin Reduction | 100 ± 20 s-1core.ac.uk |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of 6-Mercapto-Flavin Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining high-resolution structural and dynamic information about molecules in solution. springernature.com Using isotopes such as 13C and 15N, NMR can be used to probe the electronic structure of the flavin ring system. bohrium.comresearchgate.net The chemical shifts of these nuclei are sensitive to factors like hybridization, electron density, and hydrogen bonding. bohrium.comnih.gov
By incorporating 13C- and 15N-labeled this compound into a flavoprotein, specific interactions between the flavin and the protein can be identified. springernature.com NMR studies can reveal whether the isoalloxazine ring is planar or bent upon binding, which has important implications for its redox activity. bohrium.com For example, NMR data has shown that while oxidized flavin is nearly coplanar in solution, reduced flavin can adopt several bent configurations. bohrium.comresearchgate.net Applying these techniques to this compound and its derivatives can provide a detailed picture of its conformation and electronic environment within an enzyme's active site, helping to elucidate the structural basis of catalysis. nih.govmdpi.com
Computational and Theoretical Approaches to 6 Mercapto Fad Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the properties of molecules like 6-Mercapto-FAD, providing a balance between accuracy and computational cost. DFT calculations can elucidate how the introduction of the 6-mercapto group, a sulfur-containing substituent, modulates the electron distribution across the isoalloxazine ring system of the flavin moiety, which is critical for its reactivity. nsf.govacs.org
Frontier Molecular Orbital (FMO) theory is a key application of DFT in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.govnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-donating nature of the sulfur atom at the C6 position is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted FAD and enhancing its chemical reactivity.
DFT calculations are employed to compute the energies of these frontier orbitals and other related quantum chemical parameters. These calculations provide quantitative data that helps in predicting the molecule's behavior in redox reactions and its interactions with other molecules. irjweb.com
Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT This table presents representative values for a generic thiol-substituted aromatic system, calculated using a DFT approach (e.g., B3LYP/6-31G), to illustrate the typical output of such an analysis for this compound.*
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.15 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.85 eV |
| Band Gap (ΔE) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | 4.30 eV |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.15 eV |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 1.85 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution [η = (I-A)/2] | 2.15 eV |
| Electronegativity (χ) | Power to attract electrons [χ = (I+A)/2] | 4.00 eV |
| Electrophilicity Index (ω) | Global electrophilic nature of a molecule [ω = χ²/(2η)] | 3.72 eV |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons. nih.govnih.gov In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, an MEP map generated from DFT calculations would be expected to show significant negative potential around the oxygen atoms of the phosphate groups, the nitrogen atoms of the isoalloxazine and adenine rings, and notably, the sulfur atom of the 6-mercapto group. This high negative potential on the sulfur atom visually confirms its nucleophilic character, highlighting it as a primary site for reactions with electrophiles. The analysis of the MEP surface provides a qualitative but powerful assessment of the molecule's charge distribution and its likely points of interaction. nih.gov
Molecular Dynamics Simulations for Conformational and Interaction Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. chemrxiv.orgyoutube.com For a large and flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and dynamics in a simulated physiological environment, typically explicit water. chemrxiv.orgnih.gov
Prediction and Validation of Reaction Mechanisms and Transition State Structures
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. researchgate.netgrnjournal.us For this compound, which is known to react with thiol-specific reagents, DFT calculations can be used to model its reaction with an electrophile. This process involves identifying the reactants, products, and any intermediates, and most importantly, locating the transition state (TS) structure—the highest energy point along the reaction coordinate.
The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By calculating the geometries and energies of the reactants and the transition state, the activation energy barrier can be predicted. researchgate.net This allows for the validation of proposed mechanisms, such as the nucleophilic attack of the thiol group on an electrophile. Computational modeling can distinguish between different possible pathways (e.g., concerted vs. stepwise mechanisms) by comparing their activation energies. researchgate.net The results from these simulations provide a detailed, atomic-level picture of bond-breaking and bond-forming processes that is complementary to experimental kinetic studies.
Derivation of Structure-Activity Relationships (SAR) via Theoretical Quantum Parameters
Structure-Activity Relationships (SAR) are used to correlate the chemical structure of a molecule with its biological or chemical activity. Theoretical and computational methods can be used to establish Quantitative Structure-Activity Relationships (QSAR), where the activity is correlated with calculated quantum chemical descriptors. mdpi.com
For this compound and its analogs, a QSAR study could be performed by computationally modeling a series of flavins with different substituents at the C6 position. For each analog, a set of quantum parameters would be calculated using DFT. These descriptors could include:
Frontier Orbital Energies (HOMO, LUMO)
Mulliken or Natural Bond Orbital (NBO) charges on the sulfur atom
The global electrophilicity or nucleophilicity index
Dipole moment
These calculated parameters would then be statistically correlated with experimentally measured data, such as reaction rates or binding affinities. A successful QSAR model can not only explain the observed reactivity trends but also predict the activity of new, yet-to-be-synthesized flavin derivatives, thereby guiding the design of molecules with enhanced or specific properties. mdpi.comresearchgate.net
Methodological Utility of 6 Mercapto Fad As a Biochemical Probe
Comprehensive Active Site Probing in Diverse Flavoenzymes
6-Mercapto-FAD and other 6-substituted flavins have been widely employed as active site probes in a variety of flavoproteins. By substituting the native FAD with this compound, researchers can explore the structural and chemical environment surrounding the flavin cofactor within the enzyme's active site. Studies using 6-mercaptoflavins with enzymes such as flavodoxin, riboflavin-binding protein, Old Yellow Enzyme, lactate (B86563) oxidase, and D-amino acid oxidase have revealed variations in the spectral properties of the protein-bound flavin, indicating different microenvironments. d-nb.infonih.gov
The accessibility of the flavin 6-position to solvent and various chemical reagents can be assessed using this compound. For instance, the reaction rates of protein-bound 6-mercaptoflavins with thiol-specific reagents like iodoacetamide, N-ethylmaleimide (NEM), and methyl methanethiolsulfonate have been investigated. nih.govnih.gov Comparisons of these rates with those of the free flavin provide information about the steric hindrance and polarity of the active site around the 6-position. Studies on DT-diaphorase using 6-mercaptoflavins indicated that the 6-position is accessible to solvent. nih.gov Similarly, experiments with phenol (B47542) hydroxylase showed a high degree of accessibility to the flavin 6-position, which was somewhat decreased in the presence of phenol. nih.gov The conversion of 6-thiocyanato-FAD to this compound within the active site of some enzymes, like lactate oxidase and D-amino acid oxidase, suggests the presence of a protein thiol residue in close proximity to the flavin. nih.gov
Investigation of Protein Conformational Changes Induced by Ligand Binding
The spectral properties and reactivity of this compound can be sensitive to conformational changes in the enzyme induced by the binding of substrates, inhibitors, or other ligands. Changes in the active site structure upon ligand binding can alter the environment around the flavin, affecting its ionization state, accessibility to solvent and reagents, and ultimately its spectral characteristics.
In DT-diaphorase, the binding of the competitive inhibitor dicumarol (B607108) was shown to increase the pKa of the enzyme-bound 6-mercapto-flavin significantly. nih.gov This observation suggests that dicumarol binding elicits a conformational change or an adjustment in the polarity of the FAD pocket. nih.gov In phenol hydroxylase, the presence of phenol was found to decrease the accessibility of the flavin 6-position to thiol-specific reagents, indicating a ligand-induced conformational change that affects the active site environment. nih.gov While direct data tables detailing these conformational changes using this compound as the sole probe are not extensively provided in the search results, the observed changes in flavin properties upon ligand binding serve as indirect indicators of protein conformational dynamics.
Elucidation of Charge Stabilization Mechanisms within Enzyme Active Sites
The spectral properties of 6-mercaptoflavins are particularly sensitive to their ionization state. The thiol group at the 6-position can exist in neutral or anionic forms, and the relative stabilization of these forms when bound to a protein can provide insights into the electrostatic environment of the active site. d-nb.infonih.gov
Studies have shown that the protein environment can differentially stabilize the neutral or anionic species of 6-mercaptoflavin. For example, with flavodoxin and riboflavin-binding protein, the neutral flavin is stabilized, while with Old Yellow Enzyme, lactate oxidase, and D-amino acid oxidase, the anionic species is stabilized. d-nb.infonih.gov This stabilization of the anionic species in the latter enzymes appears to be due to the interaction of the negatively charged flavin with a positively charged protein residue located near the flavin pyrimidine (B1678525) ring. d-nb.infonih.gov In DT-diaphorase, the binding of this compound leads to the stabilization of the benzoquinoid form, consistent with the presence of a positive charge near the N(1)-C(2)O position of the isoalloxazine ring. nih.gov The observed changes in the pKa of enzyme-bound 6-mercaptoflavin upon ligand binding further highlight the role of the protein environment in modulating the charge distribution and stabilization within the active site. nih.govnih.gov
Applications in Monitoring Oxidation-Reduction States of Enzyme Active Centers
Flavins are redox-active cofactors that cycle through different oxidation states during catalysis. The spectral properties of flavins, including this compound, are distinct for the oxidized, semiquinone, and hydroquinone (B1673460) forms, allowing these different redox states to be monitored spectroscopically. While the search results focus more on the use of this compound as a probe for structural and environmental features, its inherent redox activity and the spectral sensitivity of its different redox and ionization states make it a potential tool for monitoring the oxidation-reduction state of the active center. d-nb.infonih.govwur.nl
The stabilization of different oxidation levels of 6-mercaptoflavin, such as the two-electron oxidation state as the 6-S-oxide in some enzymes, has been observed. nih.gov With other flavoproteins, this oxidation level might be stabilized as the 6-sulfenic acid or 6-sulfenate. nih.gov These distinct forms can be monitored spectroscopically, providing information about the redox chemistry occurring at the active site. Although detailed studies specifically using this compound solely for monitoring the full catalytic redox cycle were not prominently featured, the principles of flavin spectroscopy and the demonstrated sensitivity of 6-mercaptoflavin to its environment and chemical modifications indicate its potential utility in this area.
Future Directions and Emerging Research Avenues for 6 Mercapto Fad
Development of Novel 6-Mercapto-Flavin Analogs for Advanced Biochemical Probing
The success of 6-Mercapto-FAD as a probe has paved the way for the development of novel flavin analogs with modifications at the 6th position or other sites, aiming for enhanced specificity, altered redox potentials, or the introduction of new functionalities for biochemical probing researchgate.net. These novel analogs can be designed to target specific classes of flavoproteins or to report on particular aspects of enzyme function, such as conformational changes or transient interactions.
Research in this area involves the synthesis of these modified flavins and their characterization using spectroscopic and electrochemical methods. Subsequent studies would focus on reconstituting apo-flavoproteins with these new analogs and evaluating their properties within the protein environment. This includes assessing their binding affinity, redox behavior, and reactivity compared to this compound and native FAD. The goal is to create a toolkit of flavin analogs that can provide more detailed and nuanced information about flavoenzyme mechanisms and active site environments.
Integration with Advanced Structural Biology Techniques (e.g., Cryo-EM, X-ray Crystallography)
Integrating the use of this compound with advanced structural biology techniques like Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography offers powerful avenues for understanding flavoenzyme structure-function relationships at a high resolution nih.govcreative-biostructure.comnih.govresearchgate.netescholarship.org. While X-ray crystallography remains a key method for obtaining precise atomic coordinates, Cryo-EM has revolutionized the study of large, flexible, and challenging protein complexes, often avoiding the need for crystallization nih.govcreative-biostructure.comresearchgate.net.
By incorporating this compound into flavoenzymes, researchers can potentially utilize the unique electron density or scattering properties of the sulfur atom for phasing in X-ray crystallography or for enhancing contrast and identification of the flavin cofactor within Cryo-EM maps. This integration can aid in resolving the structures of flavoenzymes, particularly in different catalytic states or in complex with substrates or inhibitors. Structural information obtained can then be correlated with biochemical data gathered using this compound as a probe, providing a more complete picture of the enzyme's mechanism.
Advancements in Multiscale Computational Modeling of Flavoenzyme Catalysis with this compound
Computational modeling, including quantum mechanics/molecular mechanics (QM/MM) methods and molecular dynamics simulations, is becoming increasingly sophisticated in studying enzyme catalysis princeton.edudiva-portal.org. Applying these multiscale computational approaches to flavoenzymes incorporating this compound can provide valuable theoretical insights into the electronic structure, reaction mechanisms, and protein-cofactor interactions that are difficult to capture experimentally princeton.edudiva-portal.orgmarmara.edu.tr.
Future directions involve developing and refining computational models that accurately represent the unique electronic and structural properties of this compound within the complex environment of a flavoprotein. These models can be used to simulate catalytic reactions, predict the effects of mutations on enzyme activity, and explore the dynamics of the flavin cofactor and surrounding protein residues. Comparing computational predictions with experimental data obtained using this compound can lead to a deeper understanding of the factors governing flavoenzyme efficiency and specificity.
Exploration of this compound in Synthetic Biology and Biotechnology Applications
The field of synthetic biology aims to design and construct new biological parts, devices, and systems, often utilizing engineered enzymes and metabolic pathways imperial.ac.ukresearchgate.netuga.eduhudsonlabautomation.combu.edu. This compound, with its modified redox and spectral properties, holds potential for exploration in synthetic biology and biotechnology applications.
Q & A
Q. What are the key experimental considerations for synthesizing 6-Mercapto-FAD in a laboratory setting?
Synthesis of this compound requires precise control over reaction conditions (e.g., pH, temperature, and solvent selection) to prevent oxidation of the thiol group. Protocols should include purification via HPLC or column chromatography, followed by characterization using NMR (¹H/¹³C) and mass spectrometry to confirm molecular integrity. Stability testing under inert atmospheres (e.g., nitrogen) is critical due to the compound’s susceptibility to oxidation .
Q. How can researchers optimize the synthesis of this compound to ensure high purity and yield?
- Methodological Steps :
- Use anhydrous solvents and degas reaction mixtures to minimize oxidation.
- Employ reverse-phase HPLC with UV detection (260–450 nm) to monitor purity.
- Optimize stoichiometric ratios of precursors (e.g., FAD and mercapto-group donors) via kinetic studies.
- Validate yield using gravimetric analysis post-purification.
Q. What analytical methods are most reliable for characterizing this compound’s stability under physiological conditions?
- Techniques :
- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., 450 nm for oxidized vs. 340 nm for reduced forms).
- Circular Dichroism (CD) : Assess conformational changes in flavin moieties.
- LC-MS/MS : Quantify degradation products over time.
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in this compound’s redox behavior reported across literature?
- Approach :
- Perform cyclic voltammetry to determine redox potentials under controlled conditions (e.g., varying pH, ionic strength).
- Use stopped-flow kinetics to compare electron transfer rates with native FAD.
- Cross-validate findings with computational models (DFT or MD simulations) to identify steric or electronic influences from the thiol group.
Q. What strategies mitigate discrepancies between in vitro and in vivo activity data for this compound in enzymatic systems?
- Methodological Framework :
- In Vitro : Use purified enzymes (e.g., glutathione reductase) to assess cofactor activity via spectrophotometric assays.
- In Vivo : Employ knockout models or isotopic labeling (e.g., ³⁵S) to track this compound incorporation in cellular pathways.
- Data Reconciliation : Apply Bland-Altman plots or mixed-effects models to quantify systemic biases between experimental setups .
Q. How should researchers design experiments to evaluate this compound’s synergistic effects with other redox-active biomolecules?
- Experimental Design :
- Use factorial designs to test combinations (e.g., this compound with thioredoxin or NADPH).
- Measure synergistic indices via isobolographic analysis or Chou-Talalay models.
- Validate using RNA-seq or proteomics to identify upregulated pathways.
Data Management and Validation
Q. What protocols ensure reproducible documentation of this compound’s spectroscopic and kinetic data?
- Metadata Standards :
- Record instrument parameters (e.g., slit width, scan rate for spectroscopy).
- Archive raw data (e.g., .cdf files for LC-MS) alongside processed datasets.
- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage .
Q. How can systematic reviews address conflicting reports on this compound’s bioavailability in mammalian systems?
- Methodology :
- Conduct a PRISMA-compliant literature review to identify bias sources (e.g., dosing regimens, model organisms).
- Perform meta-analysis using random-effects models to quantify heterogeneity.
- Highlight gaps (e.g., lack of pharmacokinetic studies) for future research .
Tables for Methodological Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
